Tetrakis[2-(tribromostannyl)ethyl]silane
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Overview
Description
Tetrakis[2-(tribromostannyl)ethyl]silane: is an organosilicon compound with the molecular formula C8H16Br12SiSn4 It is characterized by the presence of silicon and tin atoms, making it a unique compound in the field of organometallic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis[2-(tribromostannyl)ethyl]silane typically involves the reaction of tetraethylsilane with tribromostannyl reagents under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or toluene to facilitate the reaction . The process requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials to achieve high yields of the compound.
Chemical Reactions Analysis
Types of Reactions: Tetrakis[2-(tribromostannyl)ethyl]silane undergoes various chemical reactions, including:
Substitution Reactions: The tribromostannyl groups can be substituted with other functional groups, leading to the formation of new organotin compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation states of the tin atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include and .
Oxidation Reactions: Reagents such as or are used.
Reduction Reactions: Reducing agents like or are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organotin compounds with different functional groups .
Scientific Research Applications
Tetrakis[2-(tribromostannyl)ethyl]silane has several applications in scientific research, including:
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Mechanism of Action
The mechanism of action of Tetrakis[2-(tribromostannyl)ethyl]silane involves its interaction with molecular targets through its organotin groups. These groups can form bonds with various substrates, facilitating chemical transformations. The pathways involved include:
Coordination Chemistry: The tin atoms can coordinate with other metal centers, influencing the reactivity of the compound.
Electron Transfer: The compound can participate in electron transfer reactions, altering the oxidation states of the involved species.
Comparison with Similar Compounds
- Tetrakis[2-(triisobutylstannyl)ethyl]silane
- Tetrakis[2-(tris(4-methoxyphenyl)stannyl)ethyl]silane
Comparison: Tetrakis[2-(tribromostannyl)ethyl]silane is unique due to its specific tribromostannyl groups, which impart distinct reactivity compared to other similar compounds. For instance, Tetrakis[2-(triisobutylstannyl)ethyl]silane has bulkier substituents, affecting its steric properties and reactivity . Similarly, Tetrakis[2-(tris(4-methoxyphenyl)stannyl)ethyl]silane has different electronic properties due to the presence of methoxy groups .
Properties
CAS No. |
314727-94-1 |
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Molecular Formula |
C8H16Br12SiSn4 |
Molecular Weight |
1574.0 g/mol |
IUPAC Name |
tetrakis(2-tribromostannylethyl)silane |
InChI |
InChI=1S/C8H16Si.12BrH.4Sn/c1-5-9(6-2,7-3)8-4;;;;;;;;;;;;;;;;/h1-8H2;12*1H;;;;/q;;;;;;;;;;;;;4*+3/p-12 |
InChI Key |
HQWHXJOLRDWURS-UHFFFAOYSA-B |
Canonical SMILES |
C(C[Sn](Br)(Br)Br)[Si](CC[Sn](Br)(Br)Br)(CC[Sn](Br)(Br)Br)CC[Sn](Br)(Br)Br |
Origin of Product |
United States |
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